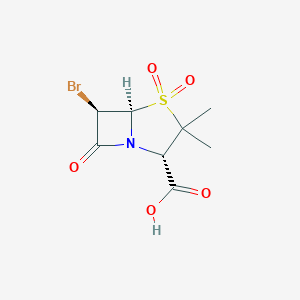

6beta-Bromopenicillanic acid 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogues of 6β-bromopenicillanic acid involves transforming the 3α-carboxyl group into 3α-hydroxymethyl, fluoromethyl, and cyano groups . Another process involves the reaction of 6,6-di-bromopenicillanic acid with diphenyldiazomethane in an organic solvent .Chemical Reactions Analysis

The catalytic reduction of 6,6-dibromopenicillanic acid 1,1-dioxide has been studied . Also, 6β-bromopenicillanic acid, a powerful inhibitor of β-lactamase I from Bacillus cereus, reacts with a serine residue in the enzyme and is bound, via an ester linkage .Scientific Research Applications

- Field : Pharmaceutical Chemistry

- Application Summary : The compound is used in the catalytic reduction of 6,6-dibromopenicillanic acid 1,1-dioxide .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The outcomes of this application are not provided in the source .

- Field : Biochemistry

- Application Summary : 6beta-Bromopenicillanic acid is used in the inactivation of beta-lactamase I from Bacillus cereus 569 .

- Methods and Procedures : The inactivation involves the formation of the inactivator, which is suggested to be the epimer, 6beta-bromopenicillanic acid . The inactivated enzyme has a new absorption peak at 326 nm .

- Results and Outcomes : The rate constant for inactivation has the same value as the rate constant for appearance of absorption at 326 nm . The results suggest that inactivation is a consequence of reaction at the active site .

- Field : Organic Chemistry

- Application Summary : 6beta-Bromopenicillanic acid is used in the synthesis of analogues of 6beta-bromopenicillanic acid and penicillanic acid S,S-dioxide .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .

- Results and Outcomes : The outcomes of this application are not provided in the source .

Catalytic Reduction

Inactivation of β-lactamase I

Synthesis of Analogues

properties

IUPAC Name |

(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO5S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)16(8,14)15/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRXJFSPPODDDK-ALEPSDHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)C(C2=O)Br)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)Br)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Bromopenicillanic acid 1,1-dioxide | |

CAS RN |

75527-87-6 |

Source

|

| Record name | BRL-28712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075527876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRL-28712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCZ0SHH2N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)